1-Heneicosanol
Overview
Description
Mechanism of Action
Target of Action
It is known to be bioactive against plants and animals and has antimicrobial properties .
Mode of Action
Its antimicrobial properties suggest that it may interact with microbial cell membranes or other cellular components, leading to their disruption .
Biochemical Pathways
Given its antimicrobial properties, it may interfere with essential biochemical processes in microbes, such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
A study suggests that the length of the branched aliphatic alcohol (baa) in prodrug nanoassemblies, such as 1-heneicosanol, significantly impacts the drug delivery process, including colloidal stability, drug release profiles, and pharmacokinetics .
Result of Action
Its antimicrobial properties suggest that it may lead to the death of microbial cells by disrupting essential cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heneicosanol can be synthesized through the hydrogenation of natural oils and fats. Another method involves the Grignard reaction, where an alkyl halide reacts with magnesium to form a Grignard reagent, which then reacts with a carbonyl compound to produce the alcohol .
Industrial Production Methods: Industrial production of heneicosanol typically involves the hydrogenation of long-chain fatty acids derived from natural sources. This process is carried out under high pressure and temperature conditions in the presence of a catalyst, usually nickel or palladium .
Chemical Reactions Analysis
Types of Reactions: 1-Heneicosanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form heneicosanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form heneicosane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products Formed:
Oxidation: Heneicosanoic acid.
Reduction: Heneicosane.
Substitution: Heneicosyl halides.
Scientific Research Applications
1-Heneicosanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and lubricant in various chemical processes.
Biology: Studied for its role in the composition of plant waxes and its potential antibacterial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and low toxicity.
Comparison with Similar Compounds
- Eicosanol: Used in similar applications as a surfactant and lubricant.
- Docosanol: Known for its antiviral properties and used in topical treatments for cold sores.
- Octadecanol: Commonly used in cosmetics and personal care products for its emollient properties .
Properties
IUPAC Name |
henicosan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h22H,2-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPPFBHCBUDBRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935330 | |
Record name | Henicosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15594-90-8 | |
Record name | 1-Heneicosanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15594-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heneicosanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015594908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Henicosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Henicosanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.051 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HENEICOSANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15BB7P0F03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of heneicosanol?
A1: Heneicosanol, also known as 1-heneicosanol, has the molecular formula C21H44O and a molecular weight of 312.57 g/mol.
Q2: How can heneicosanol be characterized spectroscopically?
A2: Heneicosanol can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide information about the functional groups, molecular weight, and structural arrangement of atoms within the molecule. For example, IR spectroscopy can identify the characteristic O-H and C-H stretching vibrations of heneicosanol. [, ]
Q3: What are the typical applications of heneicosanol in material science?
A3: Heneicosanol is commonly employed as a phase change material (PCM) due to its ability to store and release thermal energy during phase transitions. This property makes it valuable in applications such as thermal energy storage, thermal management of buildings, and textiles with enhanced thermal comfort. []
Q4: How does heneicosanol contribute to the properties of Langmuir monolayers?
A4: Heneicosanol forms stable monolayers at the air-water interface, exhibiting various phases and phase transitions depending on temperature and surface pressure. These monolayers serve as model systems to investigate the behavior of amphiphilic molecules at interfaces and have implications for understanding biological membranes and designing novel materials. [, , , , ]
Q5: Can heneicosanol be combined with other materials in formulations?
A5: Yes, heneicosanol can be incorporated into various formulations to enhance specific properties. For instance, it can be combined with polyvinyl butyral resin to create films that reduce evaporation rates from water surfaces, a crucial application for water conservation. [, ]
Q6: Does heneicosanol exhibit any catalytic activity?
A6: While heneicosanol is not primarily known for its catalytic properties, some studies suggest potential antimicrobial activity. For instance, heneicosanol was identified in the chloroform extract of Lycoperdon sp. (a type of puffball mushroom), which showed potential antimicrobial activity. [] Further research is necessary to fully understand its potential in this area.
Q7: Can computational chemistry be used to study heneicosanol?
A7: Yes, computational methods such as molecular docking and ADME (absorption, distribution, metabolism, excretion) prediction can be applied to heneicosanol. For instance, in silico molecular docking analysis was used to predict the potential of heneicosanol derived from cow urine as an antibacterial agent. []
Q8: How does the structure of heneicosanol influence its properties?
A8: Heneicosanol's long hydrophobic alkyl chain and hydrophilic hydroxyl group contribute to its amphiphilic nature, enabling it to form organized structures like monolayers at interfaces. The length and saturation of the alkyl chain impact the packing and phase behavior of these monolayers. [, ]
Q9: Are there any strategies to improve the stability and solubility of heneicosanol?
A10: Encapsulation techniques, such as microencapsulation, can enhance the stability and dispersibility of heneicosanol in various formulations. These techniques involve encapsulating the compound within a protective shell, shielding it from external factors that might compromise its stability. []
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